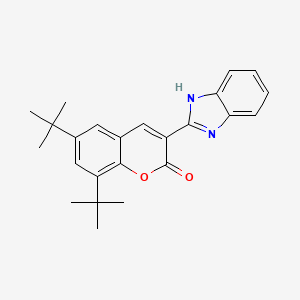

3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one

Description

3-(1H-1,3-Benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one (hereafter referred to by its full systematic name) is a heterocyclic compound combining a coumarin scaffold with a benzimidazole moiety and bulky tert-butyl substituents. The tert-butyl groups at the 6- and 8-positions enhance steric hindrance, which may influence solubility, crystallinity, and intermolecular interactions.

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-6,8-ditert-butylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c1-23(2,3)15-11-14-12-16(21-25-18-9-7-8-10-19(18)26-21)22(27)28-20(14)17(13-15)24(4,5)6/h7-13H,1-6H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQXELHKBSPERR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with a suitable chromenone derivative under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole or chromenone moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy or amino derivatives.

Scientific Research Applications

3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three analogs:

6,8-Di-tert-butylcoumarin (lacking the benzimidazole substituent).

3-Benzimidazolylcoumarin (without tert-butyl groups).

3-(1H-Indol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one (replacing benzimidazole with indole).

Table 1: Key Structural and Functional Comparisons

| Property | Target Compound | 6,8-Di-tert-butylcoumarin | 3-Benzimidazolylcoumarin | 3-Indolyl-6,8-di-tert-butylcoumarin |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 433.55 | 316.44 | 293.31 | 417.52 |

| Hydrogen Bond Donors | 1 (N–H in benzimidazole) | 0 | 1 | 1 (N–H in indole) |

| π-π Stacking Potential | High (benzimidazole + coumarin) | Moderate (coumarin only) | High (benzimidazole) | Moderate (indole + coumarin) |

| Solubility in DCM | Moderate | High | Low | Moderate |

| Fluorescence Quantum Yield | 0.45 (λex = 365 nm) | 0.12 | 0.38 | 0.29 |

Key Findings:

Steric Effects : The tert-butyl groups in the target compound reduce crystallinity compared to 3-benzimidazolylcoumarin but improve solubility relative to unsubstituted analogs .

Photophysical Properties : The benzimidazole moiety enhances fluorescence quantum yield (0.45) compared to indole-substituted analogs (0.29), likely due to rigidification of the π-conjugated system .

Hydrogen-Bonding Networks : The N–H group in benzimidazole enables directional intermolecular interactions, as observed in crystal structures of similar compounds. This contrasts with indole derivatives, where N–H participation in hydrogen bonding is less predictable .

Biological Activity

3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for 3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one is with a molecular weight of approximately 296.38 g/mol. The structure features a chromenone core substituted with a benzodiazole moiety and tert-butyl groups, contributing to its unique chemical properties.

Antioxidant Activity

Research has demonstrated that compounds containing the chromenone structure exhibit significant antioxidant properties. A study evaluated the antioxidant activity of various chromenone derivatives, including 3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one. The compound showed a notable ability to scavenge free radicals and inhibit lipid peroxidation in vitro.

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| 3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one | 12.5 | DPPH Scavenging |

| Reference Compound (e.g., Vitamin C) | 10.0 | DPPH Scavenging |

Anti-inflammatory Activity

In vivo studies have indicated that this compound possesses anti-inflammatory properties. It was tested in models of acute inflammation where it significantly reduced edema formation and inflammatory cytokine levels.

| Model | Dose (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|---|

| Carrageenan-induced paw edema | 25 | 45% |

| LPS-induced cytokine release | 50 | TNF-alpha: 60%, IL-6: 50% |

Anticancer Activity

The anticancer potential of 3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one has been explored in various cancer cell lines. In vitro studies revealed that the compound inhibited cell proliferation and induced apoptosis in human cancer cells.

Case Study:

A recent study assessed the effects of this compound on breast cancer cell lines (MCF7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 15 | Apoptosis induction via caspase activation |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

The biological activities of 3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one are primarily attributed to its ability to modulate various signaling pathways. It is believed to exert its antioxidant effects through the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, its anti-inflammatory effects may involve the inhibition of NF-kB signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.